Cas no 2272587-78-5 ((3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid)

(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-3752881
- (3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid
- 2272587-78-5
-
- インチ: 1S/C8H12F3NO3/c1-4(2)5(3-6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m0/s1
- InChIKey: CEZDSRUOKADCSV-YFKPBYRVSA-N
- ほほえんだ: FC(C(N[C@@H](CC(=O)O)C(C)C)=O)(F)F
計算された属性
- せいみつぶんしりょう: 227.07692773g/mol
- どういたいしつりょう: 227.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66.4Ų
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3752881-10.0g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 10.0g |
$2331.0 | 2025-03-16 | |
Enamine | EN300-3752881-0.5g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 0.5g |
$520.0 | 2025-03-16 | |
Enamine | EN300-3752881-2.5g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 2.5g |
$1063.0 | 2025-03-16 | |
Enamine | EN300-3752881-0.05g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 0.05g |
$455.0 | 2025-03-16 | |
Enamine | EN300-3752881-0.1g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 0.1g |
$476.0 | 2025-03-16 | |
Enamine | EN300-3752881-0.25g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 0.25g |
$498.0 | 2025-03-16 | |
Enamine | EN300-3752881-5.0g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 5.0g |
$1572.0 | 2025-03-16 | |
Enamine | EN300-3752881-1.0g |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid |
2272587-78-5 | 95.0% | 1.0g |
$541.0 | 2025-03-16 |
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
(3S)-4-methyl-3-(trifluoroacetamido)pentanoic acidに関する追加情報
Research Briefing on (3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid (CAS: 2272587-78-5)
The compound (3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid (CAS: 2272587-78-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and medicinal chemistry. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of (3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the trifluoroacetamido group and the chiral center at the 3-position, make it a valuable building block for the development of novel pharmaceuticals. Researchers have employed advanced synthetic methodologies, such as asymmetric catalysis and enzymatic resolution, to produce this compound with high enantiomeric purity.
In terms of biological activity, preliminary investigations suggest that (3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its potential as a modulator of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings open new avenues for the development of anti-inflammatory agents based on this scaffold.
Furthermore, the compound's pharmacokinetic properties have been explored in recent preclinical studies. Its stability under physiological conditions and favorable bioavailability profile make it a promising candidate for further optimization. Researchers have also investigated its metabolic fate, revealing that the trifluoroacetamido group undergoes slow hydrolysis, which may contribute to its prolonged activity in vivo.
Despite these promising findings, challenges remain in the development of (3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid as a therapeutic agent. Issues such as potential toxicity associated with the trifluoroacetamido moiety and the need for improved selectivity against off-target enzymes must be addressed. Ongoing research is focused on structural modifications to enhance its safety and efficacy profiles.
In conclusion, (3S)-4-methyl-3-(trifluoroacetamido)pentanoic acid represents a versatile and pharmacologically interesting compound with significant potential in drug discovery. Continued research efforts are expected to uncover new applications and optimize its properties for clinical development. This briefing underscores the importance of this compound in advancing chemical biology and pharmaceutical sciences.
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